5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(1-methyl-4-piperidinyl)-
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Overview
Description
2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Amination: The amino group at the 2-position can be introduced via nucleophilic substitution using an appropriate amine.
Carboxamide Formation: The carboxamide group at the 5-position can be formed through an amidation reaction using a suitable carboxylic acid derivative.
Piperidine Substitution: The final step involves the substitution of the piperidine ring at the N-position using a methylpiperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy positions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methylpyridine
- 2-amino-4-methoxypyrimidine
- N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide
Uniqueness
2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and piperidine substitutions provide unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
84332-22-9 |
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Molecular Formula |
C12H19N5O2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H19N5O2/c1-17-5-3-8(4-6-17)15-10(18)9-7-14-12(13)16-11(9)19-2/h7-8H,3-6H2,1-2H3,(H,15,18)(H2,13,14,16) |
InChI Key |
HYDZCWJIWKXINP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CN=C(N=C2OC)N |
Origin of Product |
United States |
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